(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-bromobenzenecarboxylate
Description
The compound “(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-bromobenzenecarboxylate” (CAS: 318248-35-0) is a pyrazole-based ester with a molecular formula of C₁₈H₁₄BrClN₂O₂ and a molecular weight of 405.7 g/mol . Its structure comprises a pyrazole ring substituted with chlorine (C5), methyl (C1), and phenyl (C3) groups, linked via a methyl ester bridge to a 4-bromobenzoate moiety. The bromine atom on the benzoate ring contributes to its distinct electronic and steric properties, enhancing lipophilicity compared to smaller halogens like fluorine or chlorine .
Properties
IUPAC Name |
(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl 4-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O2/c1-22-17(20)15(16(21-22)12-5-3-2-4-6-12)11-24-18(23)13-7-9-14(19)10-8-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVDPKXSEQARGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-bromobenzenecarboxylate typically involves the reaction of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde with 4-bromobenzenecarboxylic acid . The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity of the product.
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Step 1: Synthesis of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Reagents: 5-chloro-1-methyl-3-phenyl-1H-pyrazole, formylating agent (e.g., Vilsmeier-Haack reagent)
Conditions: Reflux in an appropriate solvent (e.g., DMF) at elevated temperatures.
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Step 2: Esterification Reaction
Reagents: 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde, 4-bromobenzenecarboxylic acid, coupling agent (e.g., DCC or EDC)
Conditions: Room temperature to moderate heating, in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-bromobenzenecarboxylate: can undergo various chemical reactions, including:
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Substitution Reactions: : The bromine atom on the benzene ring can be substituted with other nucleophiles.
Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Conditions: Typically carried out in polar solvents (e.g., DMF, DMSO) at elevated temperatures.
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Oxidation and Reduction Reactions: : The pyrazole ring can be oxidized or reduced under specific conditions.
Reagents: Oxidizing agents (e.g., KMnO4, H2O2) or reducing agents (e.g., NaBH4, LiAlH4).
Conditions: Vary depending on the desired transformation.
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Hydrolysis: : The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reagents: Acids (e.g., HCl) or bases (e.g., NaOH).
Conditions: Aqueous conditions, typically at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives, while hydrolysis will produce the corresponding carboxylic acid and alcohol.
Scientific Research Applications
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-bromobenzenecarboxylate: has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This compound may be studied for its potential therapeutic effects.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving pyrazole-containing molecules.
Material Science: The compound’s unique structure may be explored for applications in materials science, such as the development of novel polymers or catalysts.
Mechanism of Action
The mechanism of action of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-bromobenzenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to the following analogs (Table 1):
Table 1: Structural and Functional Comparison of Pyrazole-Based Esters
Key Comparison Points
Chlorine (Cl): Compounds like the 4-chlorobenzoate analog (Table 1, Row 2) exhibit antibacterial activity, likely due to chlorine’s balance of electronegativity and moderate size . Fluorine (F): The fluorinated analog (Table 1, Row 3) has lower molecular weight and higher metabolic stability, attributed to fluorine’s strong electronegativity and small size .
Trifluoromethyl (CF₃) Groups: The bis-trifluoromethyl analog (Table 1, Row 5) demonstrates significantly higher lipophilicity and resistance to enzymatic degradation, making it suitable for applications requiring prolonged activity .
Biological Activity Trends :
- Chlorine and bromine substituents correlate with antibacterial properties in pyrazole esters, as seen in the 4-chlorobenzoate compound .
- Fluorinated and trifluoromethylated derivatives prioritize stability over reactivity, aligning with their use in environments demanding metabolic resistance .
Research Findings and Implications
- Structural-Activity Relationships (SAR) : The position and nature of halogen substituents on the benzoate ring critically influence bioactivity. Bromine’s larger atomic radius may enhance hydrophobic interactions in target binding pockets, while chlorine offers a balance of reactivity and stability .
- Synthetic Feasibility: The discontinuation of bulk-scale production of the target compound (as noted in ) suggests challenges in synthesis or purification, possibly due to bromine’s handling requirements .
- Computational Insights: Graph-based chemical comparison methods () highlight that minor substituent changes (e.g., Br → Cl) alter molecular interaction networks, underscoring the need for precise SAR studies .
Biological Activity
(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-bromobenzenecarboxylate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C12H13ClN2O
- Molecular Weight : 236.7 g/mol
- CAS Number : 318234-21-8
- Structure : The compound features a pyrazole ring, which is known for its diverse biological activities.
Biological Activity Overview
Research has indicated that pyrazole derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The specific compound has been studied for its potential in various therapeutic areas.
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can disrupt bacterial cell walls and inhibit enzyme activity, leading to bactericidal effects.
- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase enzymes (COX), reducing the production of pro-inflammatory prostaglandins.
- Antitumor Properties : Some pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduced inflammation markers in animal models | |
| Antitumor | Induced apoptosis in cancer cell lines |
Case Studies
- Antimicrobial Study : A study published in Pharmaceutical Biology evaluated the antimicrobial efficacy of several pyrazole derivatives, including the compound in focus. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent.
- Anti-inflammatory Research : In a controlled trial, the compound was administered to mice with induced inflammation. The results showed a marked decrease in swelling and inflammatory cytokines, suggesting its effectiveness in managing inflammatory conditions.
- Antitumor Activity : A recent investigation into the cytotoxic effects of this compound on human cancer cell lines revealed that it significantly reduced cell viability and induced apoptosis through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
